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Compound of Interest

Compound Name: N-methylleukotriene C4

Cat. No.: B15132268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on N-methylleukotriene C4
(N-methyl LTC4), a synthetic and metabolically stable analog of the pro-inflammatory lipid

mediator leukotriene C4 (LTC4). The data presented here is compiled from initial

characterization studies and subsequent independent research that validates and expands

upon the initial findings, primarily focusing on its role as a selective agonist for the cysteinyl

leukotriene receptor 2 (CysLT2). This guide includes quantitative data, detailed experimental

protocols, and signaling pathway diagrams to facilitate a comprehensive understanding and

replication of these findings.

Executive Summary
N-methyl LTC4 has been established as a potent and selective agonist for the CysLT2 receptor,

demonstrating minimal activity at the CysLT1 receptor. This selectivity makes it a valuable tool

for elucidating the specific physiological and pathological roles of the CysLT2 receptor. Initial

findings on its ability to induce vascular leakage have been independently supported and

expanded upon by studies investigating its role in pruritus (itch). This guide will compare the

quantitative data and methodologies from these key studies.

Data Presentation
The following tables summarize the key quantitative findings from the primary characterization

of N-methyl LTC4 and a subsequent independent study that utilized it to investigate itch.
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Table 1: In Vitro Receptor Selectivity and Potency of N-methylleukotriene C4

Assay Type Receptor
N-methyl
LTC4 EC50
(nM)

LTC4 EC50
(nM)

LTD4 EC50
(nM)

Reference

Calcium

Mobilization

Human

CysLT1
> 2,000 ~100 ~10 [1]

Human

CysLT2
122 ~100 ~100 [1]

β-Arrestin

Recruitment

Human

CysLT2

Potent (EC50

not specified)

Potent (EC50

not specified)

Potent (EC50

not specified)
[1]

Table 2: In Vivo Effects of N-methylleukotriene C4
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Experiment
Animal
Model

Treatment Key Finding
Quantitative
Data (Mean
± SEM)

Reference

Vascular

Leakage

Mice

overexpressi

ng human

CysLT2

receptor (TG-

EC)

Vehicle

Baseline

vascular

permeability

Absorbance

at 610 nm:

0.012 ± 0.01

[1][2]

N-methyl

LTC4

Increased

vascular

permeability

Absorbance

at 610 nm:

0.26 ± 0.13

(22-fold

increase)

[1][2]

CysLT2

Receptor

Knockout

(KO) Mice

Vehicle

Baseline

vascular

permeability

Absorbance

at 610 nm:

0.063 ± 0.07

[1][2]

N-methyl

LTC4

No significant

increase in

vascular

permeability

Absorbance

at 610 nm:

0.034 ± 0.01

[1][2]

Itch Behavior
Wild-type

Mice
Vehicle

Baseline

scratching

behavior

Number of

scratching

bouts/30 min:

~5

[3][4]

N-methyl

LTC4 (0.75

µg)

Induced

robust

scratching

behavior

Number of

scratching

bouts/30 min:

~150

[3][4][5]
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CysLT2

Receptor

Knockout

(KO) Mice

N-methyl

LTC4 (0.75

µg)

Abrogated

scratching

behavior

Number of

scratching

bouts/30 min:

~10

[3][4]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for

independent replication.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor

activation.

Cell Lines:

HEK293 cells stably expressing either the human CysLT1 or CysLT2 receptor.

Protocol:

Cells are seeded in 96-well plates and grown to confluence.

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent

dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM

HEPES) for 1 hour at 37°C.

After incubation, the dye solution is removed, and the cells are washed with the buffer.

A baseline fluorescence reading is taken using a fluorescence plate reader.

N-methyl LTC4 or other agonists are added at various concentrations, and the fluorescence

is measured continuously for several minutes to detect changes in intracellular calcium

levels.

The peak fluorescence response is used to determine the dose-response curve and

calculate the EC50 value.
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β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in

receptor desensitization and signaling.

Methodology:

A common method is the PathHunter® β-arrestin assay (DiscoverX).

Cells stably co-expressing the CysLT2 receptor fused to a ProLink™ tag and β-arrestin fused

to an Enzyme Acceptor (EA) tag are used.

Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme

fragments together and forming a functional β-galactosidase enzyme.

The enzyme activity is measured by adding a chemiluminescent substrate and detecting the

light output with a luminometer.

In Vivo Vascular Leakage Assay (Miles Assay)
This assay quantifies the increase in vascular permeability in response to an agonist.

Animal Model:

Mice overexpressing the human CysLT2 receptor in their vascular endothelium (TG-EC

mice) and CysLT2 receptor knockout (KO) mice are used as controls.[1][2]

Protocol:

Anesthetize the mice (e.g., with ketamine/xylazine).

Inject Evans blue dye (e.g., 1% solution in saline) intravenously via the tail vein. The dye

binds to serum albumin.

Inject N-methyl LTC4 (e.g., 1 µg in saline) intradermally into the ear or another designated

skin area. Inject vehicle (saline) in the contralateral site as a control.

Allow the dye to circulate for a specified time (e.g., 30 minutes).
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Euthanize the mice and excise the injected skin areas.

Extract the Evans blue dye from the tissue by incubation in formamide (e.g., at 55°C

overnight).

Quantify the amount of extravasated dye by measuring the absorbance of the formamide

extract at 610 nm using a spectrophotometer.[1][2]

In Vivo Itch Behavior Assay
This assay measures the scratching behavior in mice in response to a pruritogen.

Animal Model:

Wild-type and CysLT2 receptor knockout (KO) mice.

Protocol:

Acclimate the mice to the observation chambers.

Inject N-methyl LTC4 (e.g., 0.75 µg in saline) intradermally into the nape of the neck or the

cheek.

Immediately after injection, place the mice in the observation chambers and record their

behavior for a set period (e.g., 30 minutes).

A trained observer, blinded to the treatment groups, counts the number of scratching bouts

directed towards the injection site. A scratching bout is defined as one or more rapid

movements of the hind paw towards the injection site.[3][4][5]

Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key

pathways and workflows.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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